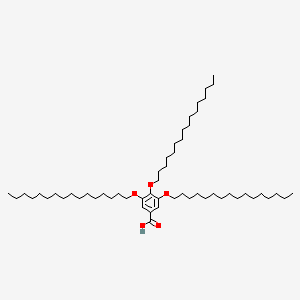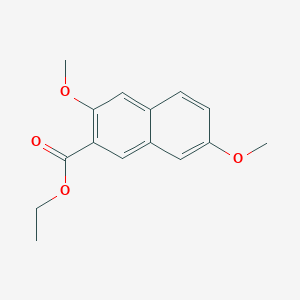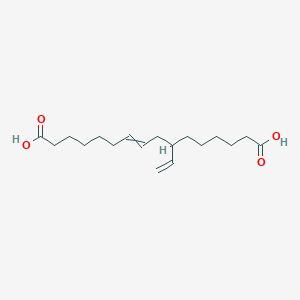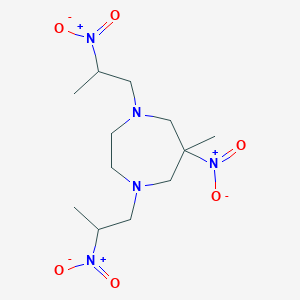![molecular formula C12H18O2S B12551109 Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- CAS No. 178549-33-2](/img/structure/B12551109.png)
Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- is an organic compound characterized by a benzene ring substituted with a methoxy group at the para position and a sulfinylmethyl group attached to a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- typically involves the following steps:
Formation of the Sulfinylmethyl Intermediate: The initial step involves the reaction of tert-butyl sulfoxide with a suitable methylating agent under controlled conditions to form the sulfinylmethyl intermediate.
Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-methoxybenzene in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens; reactions are performed under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the sulfide derivative.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methyl-
- Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-ethyl-
- Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-chloro-
Uniqueness
Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy- is unique due to the presence of both the methoxy and sulfinylmethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
178549-33-2 |
|---|---|
Molekularformel |
C12H18O2S |
Molekulargewicht |
226.34 g/mol |
IUPAC-Name |
1-(tert-butylsulfinylmethyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H18O2S/c1-12(2,3)15(13)9-10-5-7-11(14-4)8-6-10/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
CNJULPHJOVELAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)


![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)

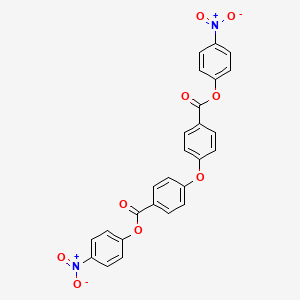
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
silane](/img/structure/B12551070.png)
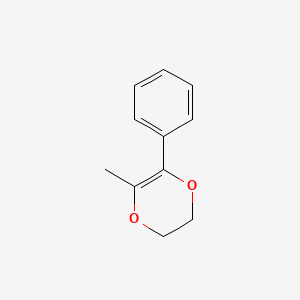
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)
